Dimethylcarbamoyl chloride

Description

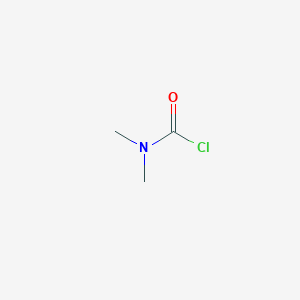

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIMEMSDCNDGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020512 | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylcarbamoyl chloride appears as a colorless to yellow liquid with a pungent odor. Burns to skin, eyes and mucous membranes. A lachrymator. Used to make dyes and pharmaceuticals., Clear, colorless liquid; [NIOSH] Noxious odor; [ACGIH], Clear, colorless liquid. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329 to 333 °F at 760 mmHg (NTP, 1992), 167 °C, 329 °F | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

155 °F (NTP, 1992), Flash point: not available, 155 °F | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), Reacts | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.168 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.168 g/cu cm @ 25 °C, 1.17 | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.73 (Air = 1), 3.73 | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.95 [mmHg], 1.95 mm Hg @ 25 °C | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid. | |

CAS No. |

79-44-7 | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic chloride, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D54S95GT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbamoyl chloride, dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FD401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-27 °F (NTP, 1992), -33 °C, -27 °F | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLCARBAMOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBAMOYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/696 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl carbamoyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0224.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Dimethylcarbamoyl Chloride: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcarbamoyl chloride (DMCC) is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, pesticides, and dyes. First reported in 1879, its utility stems from its ability to efficiently transfer a dimethylcarbamoyl group to various nucleophiles. This document provides a comprehensive overview of the history, synthesis, and chemical properties of DMCC. It details experimental protocols for its preparation and explores its critical role in the development of therapeutic agents, particularly acetylcholinesterase inhibitors. The associated biological pathways and toxicological considerations are also discussed, offering a technical resource for professionals in the chemical and pharmaceutical sciences.

Discovery and History

The first documented synthesis of dimethylcarbamoyl chloride, then referred to as "Dimethylharnstoffchlorid" (dimethylurea chloride), dates back to 1879. It was prepared by reacting phosgene (B1210022) with dimethylamine (B145610). Another early synthesis was reported in 1906 by German chemist Kurt H. Meyer, who prepared the compound by reacting dimethylamine with thionyl chloride. Commercial production of DMCC began in 1961, solidifying its role as a key industrial intermediate. Due to its high toxicity and carcinogenic properties, the handling and use of DMCC require stringent safety precautions.

Physicochemical Properties

DMCC is a clear, colorless to light yellow, corrosive, and flammable liquid with a pungent, irritating odor. It is a lachrymator, meaning it causes tearing. It is rapidly hydrolyzed by water and is soluble in many organic solvents.

Table 1: Physical and Chemical Properties of Dimethylcarbamoyl Chloride

| Property | Value | References |

| Molecular Formula | C₃H₆ClNO | |

| Molecular Weight | 107.54 g/mol | |

| CAS Number | 79-44-7 | |

| Melting Point | -33 °C | |

| Boiling Point | 167-168 °C | |

| Density | 1.168 g/mL at 25 °C | |

| Vapor Density | 3.73 (Air = 1) | |

| Flash Point | 155 °F (68.3 °C) | |

| Water Solubility | Decomposes rapidly |

Synthesis and Production

Several methods have been established for the synthesis of dimethylcarbamoyl chloride, ranging from large-scale industrial processes to laboratory-scale preparations.

Industrial Production from Phosgene and Dimethylamine

The primary industrial method for producing DMCC involves the high-temperature, gas-phase reaction of phosgene (COCl₂) with dimethylamine ((CH₃)₂NH). This method can achieve high yields, often around 90%. An excess of phosgene is typically used to suppress the formation of urea (B33335) byproducts.

Caption: Industrial Synthesis of DMCC.

-

Preparation: Gaseous dimethylamine and an excess of gaseous phosgene (typically a 3:1 molar ratio of phosgene to dimethylamine) are prepared. The reactor system, consisting of a flow reactor, condenser, and collection vessel, must be assembled in a well-ventilated fume hood with appropriate safety measures for handling highly toxic gases.

-

Reaction: The reactant gases are simultaneously passed through a heated flow reactor maintained at a temperature between 200-300 °C.

-

Condensation: The gaseous mixture exiting the reactor, containing DMCC, HCl, and unreacted phosgene, is passed through a condenser.

-

Collection: The liquefied crude DMCC is collected in a receiving flask. Non-condensable gases, primarily HCl and excess phosgene, are passed through a scrubbing system.

-

Purification: The crude DMCC is purified by fractional distillation under reduced pressure to yield the final product.

Laboratory Synthesis using Triphosgene (B27547)

Due to the extreme toxicity of phosgene gas, laboratory-scale syntheses often employ solid, safer phosgene equivalents like diphosgene or triphosgene (bis(trichloromethyl) carbonate). A common laboratory method involves the reaction of triphosgene with an aqueous solution of dimethylamine in a two-phase system.

-

Preparation: A solution of triphosgene in a water-immiscible organic solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a round-bottom flask equipped with a stirrer and an addition funnel.

-

Reaction: An aqueous solution of dimethylamine and a base (e.g., sodium hydroxide) to act as an acid scavenger is slowly added to the stirred triphosgene solution at a controlled temperature (typically 0-10 °C).

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional period. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude DMCC is purified by vacuum distillation. This method typically results in lower yields (around 56%) compared to the industrial gas-phase process due to the hydrolytic sensitivity of DMCC.

Formation as a Byproduct

DMCC can be formed in small quantities (up to 20 ppm) as a byproduct in certain reactions, such as the Vilsmeier-Haack reaction, or when N,N-dimethylformamide (DMF) is used as a catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride. The amount of DMCC formed is dependent on the specific chlorinating agent used.

Chemical Reactivity

DMCC behaves as a typical acyl chloride, where the chlorine atom is a good leaving group and can be readily displaced by nucleophiles. This reactivity is the basis for its wide range of applications.

Caption: Key Reactions of DMCC.

Applications in Drug Development and Biological Systems

DMCC is a vital building block in the synthesis of numerous pharmacologically active compounds. Its ability to introduce the dimethylcarbamoyl group is crucial for the efficacy of several classes of drugs.

Synthesis of Acetylcholinesterase Inhibitors

A primary application of DMCC is in the synthesis of acetylcholinesterase (AChE) inhibitors. These drugs are used to treat conditions like myasthenia gravis, glaucoma, and Alzheimer's disease. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, enhancing neuromuscular transmission.

Notable examples include:

-

Neostigmine: Synthesized from 3-dimethylaminophenol (B24353) and DMCC, followed by quaternization.

-

Pyridostigmine: Synthesized from 3-hydroxypyridine (B118123) and DMCC, followed by quaternization with methyl bromide.

Mechanism of Acetylcholinesterase Inhibition

Dimethylcarbamates, the products of the reaction between a hydroxyl-containing precursor and DMCC, act as "pseudo-irreversible" inhibitors of AChE. The dimethylcarbamoyl group is transferred to a critical serine residue in the active site of the enzyme. This carbamylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during the normal breakdown of acetylcholine. This effectively blocks the enzyme's activity, leading to an accumulation of acetylcholine.

Caption: AChE Inhibition by Dimethylcarbamates.

Synthesis of Other Therapeutics

DMCC is also employed in the synthesis of other classes of drugs. For instance, it is a reagent in the production of Camazepam , a benzodiazepine (B76468) derivative used for its anxiolytic properties. Furthermore, DMCC is a precursor for various pesticides, particularly carbamate insecticides, which share the same mechanism of acetylcholinesterase inhibition.

Role in Synthesizing Probes for Apoptosis Research

While DMCC does not directly induce apoptosis, it is a key reagent for synthesizing molecules that do. Certain T-type calcium channel antagonists, which have been shown to induce apoptosis in cancer cells, are synthesized using DMCC. Inhibition of these channels can disrupt calcium homeostasis, leading to endoplasmic reticulum (ER) stress or activation of the p38-MAPK and p53 pathways, ultimately culminating in programmed cell death. This makes DMCC an important tool for creating chemical probes and potential therapeutics for cancer research.

An In-depth Technical Guide to Dimethylcarbamoyl Chloride: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dimethylcarbamoyl chloride (DMCC), with the chemical formula C3H6ClNO, is a reactive chemical intermediate widely utilized in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] It serves as a reagent for transferring a dimethylcarbamoyl group to hydroxyl groups in alcohols or phenols, forming dimethyl carbamates which often exhibit pharmacological or pesticidal activities.[1][3] However, due to its high toxicity, and carcinogenic properties, handling of this compound requires stringent safety precautions.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of dimethylcarbamoyl chloride, including detailed experimental protocols and visual representations of its reactivity and synthesis.

Physical Properties

Dimethylcarbamoyl chloride is a clear, colorless to light yellow, corrosive, and flammable liquid with a pungent, irritating odor and a tear-penetrating effect.[1][3][5] It is heavier than air and denser than water.[6]

| Property | Value | Source |

| Molecular Weight | 107.54 g/mol | [4][5] |

| Melting Point | -33 °C (-27.4 °F) | [5][7] |

| Boiling Point | 167-168 °C (332.6-334.4 °F) at 760 mmHg | [5][7] |

| Density | 1.168 g/mL at 25 °C | [6][7] |

| Vapor Density | 3.73 (relative to air) | [6] |

| Vapor Pressure | 1.95 mmHg at 25 °C | [5][7] |

| Flash Point | 155 °F (68.3 °C) | [5][6] |

| Refractive Index | 1.4529 at 20 °C/D | [5] |

| Water Solubility | Decomposes rapidly | [3][5][6] |

| Solubility in Organic Solvents | Soluble in ether, chloroform, methanol, ethanol (B145695), carbon disulfide, and benzene.[1][8] | |

| Appearance | Clear, colorless to light yellow liquid | [5][8][9] |

| Odor | Pungent | [3][5] |

Chemical Properties and Reactivity

Dimethylcarbamoyl chloride behaves as an acyl chloride, where the chlorine atom can be substituted by various nucleophiles.[1][3] It is, however, less reactive and selective than conventional acyl chlorides.[3]

Reactivity with Nucleophiles:

-

Hydrolysis: It reacts rapidly with water or moisture in the air to form dimethylamine (B145610), carbon dioxide, and hydrochloric acid.[3][5][6] The half-life for hydrolysis is approximately 6 minutes at 0 °C and 54 seconds at around 14 °C.[5]

-

Alcohols and Phenols: Reacts to form the corresponding N,N-dimethylcarbamates.[1][3]

-

Amines and Hydroxylamines: Reacts to form substituted ureas.[1][3]

-

Imidazoles and Triazoles: Forms carbamoylazoles.[3]

-

Alkali Metal Carboxylates: Reacts to form the corresponding dimethylamides.[3]

-

Dimethylformamide (DMF): Reacts with DMF to produce tetramethylformamidinium chloride.[3]

Thermal Decomposition:

When heated to decomposition, dimethylcarbamoyl chloride emits highly toxic fumes of hydrogen chloride and nitrogen oxides.[5]

Incompatibilities:

Dimethylcarbamoyl chloride is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[1][5] It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[1][5]

Caption: General reaction pathways of Dimethylcarbamoyl chloride with various nucleophiles.

Experimental Protocols

Synthesis of Dimethylcarbamoyl Chloride:

Several methods for the synthesis of dimethylcarbamoyl chloride have been reported.

Method 1: Reaction of Dimethylamine with Phosgene (B1210022) [3][8]

This method can achieve high yields but involves the use of highly toxic phosgene, requiring strict safety measures.[8]

-

Safety Precautions: All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[8]

-

Environment: The reaction must be carried out in an anhydrous environment under an inert atmosphere (e.g., nitrogen).[8] All glassware and reagents must be thoroughly dried.[8]

-

Reactant Preparation: Dimethylamine and phosgene are typically used in a 1:1 molar ratio.[8] To suppress the formation of urea (B33335) by-products, an excess of phosgene (e.g., 3:1 ratio) can be used in a flow reactor at high temperatures (275 °C) to achieve yields up to 90%.[3]

-

Reaction: The mixture of dimethylamine and phosgene is slowly added to a cooled, anhydrous solvent such as dichloromethane (B109758) or benzene.[8] The reaction temperature is controlled, usually below room temperature.[8] The evolution of hydrogen chloride gas is observed, and the reaction mixture becomes cloudy.[8]

-

Reaction Completion: The reaction is typically stirred for several hours.[8] The reaction is considered complete when the mixture becomes clear.[8]

-

Product Separation: The dimethylcarbamoyl chloride is isolated by distillation or filtration, followed by purification.[8]

Caption: Experimental workflow for the synthesis of Dimethylcarbamoyl chloride from Dimethylamine and Phosgene.

Method 2: Reaction of Dimethylformamide with Thionyl Chloride [8]

This is another common laboratory synthesis method.

-

Environment: An anhydrous environment under an inert atmosphere is required.[8]

-

Reactant Preparation: Dimethylformamide (DMF) and thionyl chloride (SOCl2) are mixed, typically in a 1:2 molar ratio of DMF to SOCl2.[8]

-

Reaction: The mixture is stirred in a cooled, anhydrous solvent (e.g., methylene (B1212753) chloride or benzene) below room temperature.[8] The evolution of sulfur dioxide gas is observed, and the reaction solution becomes cloudy.[8]

-

Reaction Completion: After several hours of stirring, the reaction is considered complete when the cloudy mixture becomes clear.[8]

-

Product Separation: The target product is separated by distillation or filtration.[8]

Analytical Methods:

Due to the formation of trace amounts of dimethylcarbamoyl chloride in reactions involving DMF and chlorinating agents (like the Vilsmeier-Haack reaction), sensitive analytical methods have been developed for its detection and quantification.[3][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Trace Analysis [10][11]

-

Derivatization: Dimethylcarbamoyl chloride in the sample is derivatized with ethanol to form the more stable ethyl N,N-dimethylcarbamate.[10][11]

-

Analysis: The derivatized sample is analyzed by GC-MS, often in the selected ion monitoring (SIM) mode to enhance sensitivity and minimize interference from the reaction matrix.[10][11]

-

Internal Standard: An internal standard, such as naphthalene, is used for accurate quantification.[10]

-

Performance: This method is selective and shows good linearity, with a limit of detection (LOD) of 0.2 ppm and a limit of quantification (LOQ) of 0.7 ppm in Vilsmeier reaction matrices.[10][11]

Caption: Logical diagram illustrating the chemical incompatibilities of Dimethylcarbamoyl chloride.

Safety and Handling

Dimethylcarbamoyl chloride is a hazardous substance and must be handled with extreme caution.[3] It is classified as a potential occupational carcinogen.[6]

-

Exposure Routes: Inhalation, ingestion, skin, and eye contact.[4]

-

Health Hazards: It is harmful if swallowed, toxic if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[4][12] It is also suspected of causing cancer.[4] Acute inhalation exposure in animal studies resulted in damage to the mucous membranes of the nose, throat, and lungs.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][12] All work should be conducted in a chemical fume hood.[13]

-

Handling: Avoid breathing mist, gas, or vapors.[4][12] Avoid contact with skin and eyes.[12] Keep away from heat, sparks, open flames, and hot surfaces.[13] All equipment used when handling the product must be grounded.[14]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[13] Store under an inert atmosphere as it is sensitive to moisture.[5][13]

Dimethylcarbamoyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of carbamate-containing compounds with biological activity. Its utility is, however, matched by its significant hazardous properties. A thorough understanding of its physical and chemical characteristics, coupled with strict adherence to safety protocols, is imperative for its safe handling and effective use in research and development.

References

- 1. Dimethylcarbamoyl chloride | 79-44-7 [chemicalbook.com]

- 2. epa.gov [epa.gov]

- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 4. cpachem.com [cpachem.com]

- 5. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Table 1, Properties of Dimethylcarbamoyl Chloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. DIMETHYL CARBAMOYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Dimethylcarbamoyl Chloride (CAS 79-44-7)

For Researchers, Scientists, and Drug Development Professionals

WARNING: Dimethylcarbamoyl chloride is a highly toxic, corrosive, and carcinogenic compound. All handling and synthesis should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., chemical fume hood).

Introduction

Dimethylcarbamoyl chloride (DMCC), CAS number 79-44-7, is a reactive acyl chloride derivative of dimethylcarbamic acid. It is a colorless to yellow liquid with a pungent odor, primarily utilized as a versatile chemical intermediate in the synthesis of a wide range of products, including pharmaceuticals, pesticides, and dyes.[1][2][3] Its utility stems from its ability to transfer the dimethylcarbamoyl moiety to nucleophilic groups, such as alcohols, phenols, and amines.[4] However, its high reactivity is coupled with significant health hazards; it is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).[5][6] This guide provides a comprehensive technical overview of its properties, synthesis, applications, toxicology, and key experimental protocols.

Physicochemical Properties

DMCC is a moisture-sensitive liquid that rapidly hydrolyzes in water.[1][5] Key physical and chemical data are summarized below.

Table 1: Physicochemical Properties of Dimethylcarbamoyl Chloride

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₆ClNO | [7] |

| Molecular Weight | 107.54 g/mol | [8] |

| Appearance | Clear, colorless to yellow liquid | [7][8] |

| Odor | Pungent, unpleasant | [8][9][10] |

| Melting Point | -33 °C (-27.4 °F) | [5][7] |

| Boiling Point | 167-168 °C (332.6-334.4 °F) at 775 mmHg | [6][7] |

| Density | 1.168 g/mL at 25 °C | [6] |

| Flash Point | 68 - 91 °C (154.4 - 195.8 °F) | [7][9] |

| Vapor Pressure | 1.95 mmHg at 25 °C | [5] |

| Vapor Density | 3.73 (Air = 1) | [1] |

| Water Solubility | Decomposes rapidly | [1][11] |

| Refractive Index | n20/D 1.453 |[6] |

Synthesis and Manufacturing

DMCC can be synthesized through several routes, most commonly involving the reaction of a dimethylamine (B145610) source with a phosgene (B1210022) equivalent. It can also form as an undesirable byproduct in reactions using dimethylformamide (DMF) as a catalyst with chlorinating agents like thionyl chloride.[4][12]

Table 2: Summary of Synthesis Routes for Dimethylcarbamoyl Chloride

| Reactants | Reagent/Conditions | Yield | Notes | Reference(s) |

|---|---|---|---|---|

| Gaseous Dimethylamine | Phosgene | ~90% | Industrial scale; 275 °C flow reactor. Excess phosgene used to suppress urea (B33335) formation. | [4][13] |

| Aqueous Dimethylamine | Diphosgene or Triphosgene (B27547) | ~56% | Lab scale; two-phase system (benzene-xylene/water) with NaOH as an acid scavenger. Lower yield due to hydrolysis. | [4][13] |

| Dimethylformamide (DMF) | Thionyl Chloride (SOCl₂) | Variable | Common laboratory method. | [14] |

| Chlorodimethylamine | Carbon Monoxide (CO) | Quantitative | Palladium catalyst, room temperature, under pressure. |[4][13] |

Experimental Protocol 1: Laboratory Synthesis using Triphosgene

This protocol is an adaptation of the laboratory-scale synthesis from an aqueous dimethylamine solution. Triphosgene is used as a safer alternative to phosgene gas.

Materials:

-

Triphosgene (bis(trichloromethyl) carbonate)

-

40% Aqueous dimethylamine solution

-

Toluene (B28343) or Xylene

-

Sodium hydroxide (B78521) (NaOH)

-

Ice bath

-

Standard glassware for inert atmosphere reactions, including a three-neck flask, dropping funnel, condenser, and mechanical stirrer.

Procedure:

-

Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize HCl fumes).

-

Charge the flask with the 40% aqueous dimethylamine solution and an equal volume of toluene.

-

Cool the stirred mixture to 0-5 °C using an ice bath.

-

Dissolve triphosgene in toluene and add it to the dropping funnel.

-

Simultaneously, add the triphosgene solution and an aqueous solution of sodium hydroxide dropwise to the reaction flask over 2-3 hours, maintaining the temperature below 10 °C. The NaOH solution is used to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield dimethylcarbamoyl chloride.

Chemical Reactivity and Applications

DMCC acts as a classic acylating agent, reacting with various nucleophiles to introduce the dimethylcarbamoyl group.[4] This reactivity is fundamental to its primary use as a chemical intermediate.

-

Reaction with Alcohols/Phenols: Forms N,N-dimethylcarbamates. This reaction is crucial for synthesizing many pesticides and pharmaceuticals that act as acetylcholinesterase inhibitors.[4]

-

Reaction with Amines: Forms substituted ureas.[14]

-

Reaction with Carboxylates: Forms the corresponding dimethylamides.[13]

Table 3: Key Applications of Dimethylcarbamoyl Chloride

| Application Area | Product Examples | Mechanism/Use | Reference(s) |

|---|---|---|---|

| Pharmaceuticals | Pyridostigmine (B86062) , Neostigmine (B1678181) | Acetylcholinesterase inhibitors used to treat myasthenia gravis. | [13][15][16][17] |

| Camazepam | A benzodiazepine (B76468) derivative. | [4][13] | |

| Pesticides | Dimetilane , Pirimicarb , Isolane | Carbamate insecticides that function as acetylcholinesterase inhibitors. | [4][13] |

| Dye Synthesis | Various Dyes | Used as an intermediate to build or modify chromophore structures. | [2] |

| Reagent Synthesis | Tetramethylformamidinium chloride | Intermediate for preparing tris(dimethylamino)methane, a formylating agent. |[4][13] |

Spotlight: Synthesis of Pyridostigmine

A prominent application of DMCC is in the synthesis of pyridostigmine bromide. The process involves two main steps:

-

Carbamoylation: 3-Hydroxypyridine is reacted with dimethylcarbamoyl chloride in the presence of a base to form the intermediate, 3-(dimethylcarbamoyloxy)pyridine.[15][17][18]

-

Quaternization: The nitrogen on the pyridine (B92270) ring of the intermediate is then alkylated with methyl bromide to yield the final quaternary ammonium (B1175870) salt, pyridostigmine bromide.[18][19][20]

Toxicology and Safety

DMCC is a hazardous substance requiring stringent safety precautions. Its toxicity profile is characterized by acute corrosive effects and long-term carcinogenic potential.[10][13]

Carcinogenicity and Genotoxicity

DMCC is classified as a probable human carcinogen (IARC Group 2A).[6] This is based on sufficient evidence from animal studies, which have shown it causes malignant tumors of the nasal cavity in rats and hamsters upon inhalation and skin tumors in mice upon dermal application.[5] The evidence in humans is considered inadequate.[5][11]

The carcinogenic activity of DMCC is attributed to its function as a direct-acting alkylating agent.[11] It does not require metabolic activation to exert its genotoxic effects. In vitro studies have shown that DMCC reacts with DNA to form adducts, primarily 6-dimethylcarbamyloxy-2'-deoxyguanosine and 4-dimethylaminothymidine.[11][21] The formation of these adducts can lead to mutations and initiate carcinogenesis.

References

- 1. echemi.com [echemi.com]

- 2. Dimethylcarbamoyl chloride | 79-44-7 [chemicalbook.com]

- 3. epa.gov [epa.gov]

- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 79-44-7 | CAS DataBase [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cpachem.com [cpachem.com]

- 10. nj.gov [nj.gov]

- 11. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]

- 14. bloomtechz.com [bloomtechz.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]

- 17. PYRIDOSTIGMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. Preparation of pyridostigmine bromide labeled with carbon-14 and tritium | RTI [rti.org]

- 20. Pyridostigmine Bromide | C9H13BrN2O2 | CID 7550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Formation of 6-dimethylcarbamyloxy-dGuo, 6-dimethylamino-dGuo and 4-dimethylamino-dThd following in vitro reaction of dimethylcarbamyl chloride with calf thymus DNA and 6-diethylcarbamyloxy-dGuo following in vitro reaction of diethylcarbamyl chloride with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Dimethylcarbamoyl Chloride from Dimethylamine and Phosgene: An In-depth Technical Guide

Abstract

Dimethylcarbamoyl chloride (DMCC) is a pivotal chemical intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pesticides, and dyes.[1][2] Its production via the reaction of dimethylamine (B145610) with phosgene (B1210022) is a well-established industrial process.[3] This technical guide provides a comprehensive overview of this synthesis, tailored for researchers, scientists, and professionals in drug development. It details various experimental protocols, from laboratory-scale procedures to industrial manufacturing, and presents quantitative data to compare methodologies. Furthermore, this document emphasizes the critical safety protocols required due to the hazardous nature of the materials involved.[4] Visual diagrams of the reaction pathway and experimental workflows are provided to facilitate a deeper understanding of the process.

Chemical Reaction and Mechanism

The synthesis of dimethylcarbamoyl chloride from dimethylamine and phosgene is a phosgenation reaction.[5] The primary reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by a second equivalent of dimethylamine or an added base. To suppress the formation of urea (B33335) by-products, an excess of phosgene is often used.[4][6]

The overall chemical equation for the reaction is:

(CH₃)₂NH + COCl₂ → (CH₃)₂NCOCl + HCl

In practice, the generated HCl will react with available dimethylamine to form dimethylamine hydrochloride:

(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl

Therefore, the reaction is often run with at least two equivalents of dimethylamine or with an alternative acid scavenger.

Experimental Protocols

The synthesis of DMCC can be performed under various conditions, each offering different advantages in terms of scale, yield, and safety.

Industrial-Scale High-Temperature Gas-Phase Synthesis

This method is suitable for large-scale, continuous production and can achieve high yields.[4][6]

-

Objective: To produce DMCC in high yield by reacting gaseous dimethylamine and phosgene at elevated temperatures.

-

Apparatus: A flow reactor, typically an iron column, connected to a collection tank and a scrubbing system for off-gases.[7]

-

Procedure:

-

Gaseous dimethylamine and phosgene are continuously introduced into the flow reactor. A molar excess of phosgene (e.g., a 3:1 ratio) is used to minimize the formation of urea by-products.[4][6]

-

The reaction is conducted at a high temperature, typically around 275 °C.[4][6]

-

The product, dimethylcarbamoyl chloride, is collected in a condenser and tank at the bottom of the reactor.

-

The effluent gas stream, containing by-products like methyl chloride (if trimethylamine (B31210) is used as a precursor) and unreacted phosgene, is passed through a scrubbing system to neutralize acidic gases and destroy residual phosgene.[7]

-

-

Purification: The crude product is typically purified by distillation.

Modern Industrial Synthesis via Microreactor

Microreactor technology offers enhanced safety, better temperature control, and high efficiency for this hazardous reaction.

-

Objective: To safely and efficiently produce high-purity DMCC on an industrial scale.

-

Apparatus: A microreactor system equipped with multiple reaction modules, mass flow controllers, a cooling device, and a collection vessel.[8]

-

Procedure:

-

The reaction modules of the microreactor are heated and maintained at a constant temperature, for instance, 200 °C.[8]

-

Gaseous dimethylamine (e.g., 136.4 g, 3.0 mol) and phosgene (e.g., 371.3 g, 3.0 mol) are simultaneously and continuously fed into the microreactor at controlled flow rates (e.g., 27.3 g/min for dimethylamine and 74.3 g/min for phosgene).[8]

-

The reactants mix and react within the microchannels of the reactor.

-

The gaseous product stream exiting the reactor is immediately cooled to room temperature by a condenser.[8]

-

The condensed liquid crude product is collected.

-

-

Purification: The crude DMCC is purified by rectification (fractional distillation) to achieve high purity (e.g., 99.0%).[8]

Laboratory-Scale Two-Phase Synthesis

For laboratory-scale synthesis, phosgene substitutes like diphosgene or triphosgene (B27547) are often preferred for safety reasons. This procedure uses a two-phase system to facilitate the reaction and capture the HCl by-product.[4][6]

-

Objective: To synthesize DMCC on a laboratory scale using a safer phosgene equivalent and an aqueous base as an acid scavenger.

-

Apparatus: A stirred reactor (e.g., a three-necked flask with a mechanical stirrer, dropping funnel, and condenser).

-

Reagents:

-

Aqueous dimethylamine solution

-

Triphosgene or diphosgene

-

Organic solvent (e.g., a mixture of benzene (B151609) and xylene)[6]

-

Aqueous sodium hydroxide (B78521) (NaOH) as an acid scavenger[6]

-

-

Procedure:

-

An aqueous solution of dimethylamine is placed in the reactor along with the organic solvent, creating a two-phase system.[6]

-

The mixture is cooled, for example, to 0-5 °C.

-

A solution of triphosgene or diphosgene in the same organic solvent is added slowly from the dropping funnel while vigorously stirring the mixture.

-

Aqueous sodium hydroxide is added concurrently or subsequently to neutralize the hydrogen chloride formed during the reaction.

-

The reaction is allowed to proceed for several hours, after which the organic layer is separated.

-

-

Purification: The organic layer containing the product is washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation. This method typically results in lower yields (around 56%) due to the hydrolysis sensitivity of DMCC.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data from the different synthesis protocols.

| Parameter | High-Temp. Gas-Phase | Microreactor Synthesis | Lab-Scale Two-Phase |

| Scale | Industrial | Industrial | Laboratory |

| Phosgene Source | Phosgene Gas | Phosgene Gas | Diphosgene/Triphosgene |

| Reactant Ratio | 3:1 (Phosgene:DMA)[4][6] | 1:1 (Phosgene:DMA)[8] | Stoichiometric |

| Temperature | ~275 °C[4][6] | ~200 °C[8] | 0-5 °C |

| Pressure | Atmospheric[7] | Not specified | Atmospheric |

| Solvent/Medium | Gas Phase | Gas Phase | Benzene-Xylene/Water[6] |

| Acid Scavenger | Excess DMA | None (continuous flow) | Sodium Hydroxide[6] |

| Reported Yield | ~90%[4][6] | 96.2%[8] | ~56%[4][6] |

| Reported Purity | Not specified | 99.0% (after rectification)[8] | Not specified |

Visualized Workflows and Pathways

Chemical Reaction Pathway

The following diagram illustrates the fundamental reaction between dimethylamine and phosgene to form dimethylcarbamoyl chloride.

Caption: Reaction of Dimethylamine with Phosgene.

Experimental Workflow: Microreactor Synthesis

This diagram outlines the continuous-flow process for DMCC synthesis using a microreactor.

Caption: Continuous-flow synthesis in a microreactor.

Experimental Workflow: Laboratory Two-Phase Synthesis

This workflow illustrates the batch process for laboratory-scale synthesis.

Caption: Laboratory batch synthesis workflow.

Safety Considerations

Extreme caution must be exercised when synthesizing and handling dimethylcarbamoyl chloride due to the severe hazards associated with the materials.

-

Phosgene (COCl₂): Phosgene is an extremely toxic and corrosive gas.[9] Inhalation can be fatal, with symptoms often being delayed. All work with phosgene must be conducted in a high-performance chemical fume hood or a fully enclosed and ventilated system. Specialized phosgene sensors and emergency response plans are mandatory.

-

Dimethylcarbamoyl Chloride (DMCC): DMCC is a corrosive, toxic, and flammable liquid.[4] It is classified as a substance that may cause cancer.[10] Direct contact causes severe burns to the skin, eyes, and respiratory tract.[5] It is also moisture-sensitive and hydrolyzes rapidly in water to form dimethylamine, carbon dioxide, and hydrochloric acid.[5][11]

-

Required Precautions:

-

Engineering Controls: All operations should be performed in a well-ventilated chemical fume hood. A safety shower and eyewash station must be immediately accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, flame-resistant lab coats, and chemical safety goggles with a face shield.[5] For operations with a risk of inhalation, a government-approved respirator is required.

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[9] Avoid heating and all sources of ignition.

-

Disposal: All waste containing DMCC or phosgene must be treated as hazardous waste and disposed of according to institutional and governmental regulations. Contaminated materials should be quenched carefully with a suitable neutralizing agent.

-

Conclusion

The synthesis of dimethylcarbamoyl chloride from dimethylamine and phosgene remains a critical industrial process. While traditional high-temperature gas-phase methods are effective for large-scale production, modern techniques utilizing microreactors present significant advantages in safety, control, and efficiency, achieving high yields and purity.[8] For laboratory applications, the use of phosgene surrogates in two-phase systems offers a safer, albeit lower-yielding, alternative.[6] Regardless of the chosen method, a profound understanding of the reaction parameters and an unwavering commitment to stringent safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. allfordrugs.com [allfordrugs.com]

- 3. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. US2698343A - Vapor phase process for the production of dimethylcarbamyl chloride from phosgene and trimethyl amine - Google Patents [patents.google.com]

- 6. Dimethylcarbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. benchchem.com [benchchem.com]

- 9. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethylcarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of dimethylcarbamoyl chloride ((CH₃)₂NCOCl). A thorough examination of its electronic and geometric features is presented, supported by data from gas-phase electron diffraction (GED), and spectroscopic methods including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. This document aims to serve as a core reference for researchers, providing detailed experimental protocols and a fundamental understanding of the molecule's chemical behavior, which is critical for its application in pharmaceutical and chemical synthesis.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in dimethylcarbamoyl chloride has been determined with high precision using gas-phase electron diffraction (GED). The key structural parameters, including bond lengths and bond angles, are summarized in Table 1.

The molecule adopts a planar geometry around the central carbonyl carbon and the nitrogen atom. This planarity is a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl group's π-system, resulting in a partial double bond character for the C-N bond.

Data Presentation: Molecular Geometry

The geometric parameters of dimethylcarbamoyl chloride, as determined by gas-phase electron diffraction, are presented in Table 1.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | r(C=O) | 1.188 ± 0.003 |

| r(C-Cl) | 1.776 ± 0.003 | |

| r(C-N) | 1.383 ± 0.005 | |

| r(N-C) | 1.465 ± 0.004 | |

| r(C-H) | 1.105 ± 0.003 | |

| **Bond Angles (°) ** | ∠Cl-C=O | 124.5 ± 0.5 |

| ∠N-C=O | 124.9 ± 0.5 | |

| ∠Cl-C-N | 110.6 ± 0.4 | |

| ∠C-N-C | 117.0 ± 0.6 | |

| ∠N-C-H | 110.0 (assumed) |

Table 1: Bond lengths and angles of dimethylcarbamoyl chloride determined by gas-phase electron diffraction. Errors represent standard deviations.

Bonding and Hybridization

The bonding in dimethylcarbamoyl chloride can be understood through the concept of valence bond theory and orbital hybridization.

-

Carbonyl Carbon (C=O): This carbon atom is sp² hybridized. It forms three σ-bonds: one with the oxygen atom, one with the chlorine atom, and one with the nitrogen atom. The remaining p-orbital on the carbon overlaps with a p-orbital on the oxygen atom to form a π-bond.

-

Nitrogen Atom: The nitrogen atom is also considered to be sp² hybridized. It forms σ-bonds with the carbonyl carbon and the two methyl carbons. The lone pair of electrons on the nitrogen resides in a p-orbital, which is parallel to the p-orbitals of the carbonyl group, allowing for effective π-delocalization. This delocalization is responsible for the partial double bond character of the C-N bond and the planar arrangement of the atoms in the core of the molecule.

-

Methyl Carbons: The carbon atoms of the two methyl groups are sp³ hybridized, forming four σ-bonds with three hydrogen atoms and the nitrogen atom.

The resonance structures below illustrate the electron delocalization within the amide group:

Caption: Resonance structures of dimethylcarbamoyl chloride.

Experimental Protocols

Synthesis of Dimethylcarbamoyl Chloride

A common laboratory method for the synthesis of dimethylcarbamoyl chloride involves the reaction of dimethylamine (B145610) with phosgene (B1210022).[1]

Reaction Scheme:

(CH₃)₂NH + COCl₂ → (CH₃)₂NCOCl + HCl

Experimental Workflow:

Caption: Experimental workflow for the synthesis of dimethylcarbamoyl chloride.

Detailed Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve dimethylamine (1.0 eq) in an anhydrous inert solvent such as dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of phosgene (1.1 eq) in the same solvent from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for another 12 hours.

-

Carefully quench the reaction by slowly adding cold water.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure dimethylcarbamoyl chloride.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

Sample Preparation: Prepare a solution of dimethylcarbamoyl chloride (approximately 10-20 mg) in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL).

-

Instrument Parameters:

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

-

Expected Chemical Shifts (δ): Two singlets are observed for the methyl protons due to restricted rotation around the C-N bond at room temperature.

-

δ ~3.05 ppm (s, 3H)

-

δ ~2.90 ppm (s, 3H)

-

¹³C NMR (100 MHz, CDCl₃):

-

Sample Preparation: Prepare a solution of dimethylcarbamoyl chloride (approximately 50-100 mg) in deuterated chloroform (CDCl₃, ~0.7 mL).

-

Instrument Parameters:

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Expected Chemical Shifts (δ):

-

δ ~168 ppm (C=O)

-

δ ~37 ppm (N-CH₃)

-

δ ~35 ppm (N-CH₃)

-

Attenuated Total Reflectance (ATR)-FT-IR:

-

Sample Preparation: A drop of neat liquid dimethylcarbamoyl chloride is placed directly on the ATR crystal.

-

Instrument Parameters:

-

Accessory: ATR with a diamond crystal

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Spectral Range: 4000-400 cm⁻¹

-

-

Characteristic Absorption Bands (ν):

-

~1740 cm⁻¹ (strong, C=O stretching)

-

~1400 cm⁻¹ (C-N stretching)

-

~770 cm⁻¹ (C-Cl stretching)

-

Signaling Pathways and Logical Relationships